trans-tert-Butyl 3-((tert-butoxycarbonyl)oxy)-4-fluoropyrrolidine-1-carboxylate
Description
trans-tert-Butyl 3-((tert-butoxycarbonyl)oxy)-4-fluoropyrrolidine-1-carboxylate is a fluorinated pyrrolidine derivative characterized by two tert-butyl-based protecting groups. The compound features a fluorine atom at the 4-position of the pyrrolidine ring and a tert-butoxycarbonyl (Boc) group at the 3-position.
The tert-butyl and Boc moieties are commonly employed in organic synthesis to protect reactive functional groups (e.g., amines or hydroxyls) during multi-step reactions. The fluorine atom likely enhances the compound’s metabolic stability and influences its electronic properties, making it valuable in medicinal chemistry and agrochemical research.
Properties
Molecular Formula |
C14H24FNO5 |
|---|---|
Molecular Weight |
305.34 g/mol |
IUPAC Name |
tert-butyl (3S,4S)-3-fluoro-4-[(2-methylpropan-2-yl)oxycarbonyloxy]pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C14H24FNO5/c1-13(2,3)20-11(17)16-7-9(15)10(8-16)19-12(18)21-14(4,5)6/h9-10H,7-8H2,1-6H3/t9-,10-/m0/s1 |
InChI Key |
PSPDHUFIFZMSHQ-UWVGGRQHSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@@H]([C@H](C1)F)OC(=O)OC(C)(C)C |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C(C1)F)OC(=O)OC(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of trans-tert-Butyl 3-((tert-butoxycarbonyl)oxy)-4-fluoropyrrolidine-1-carboxylate typically involves multiple steps. One common method includes the reaction of trans-tert-butyl N-(3-hydroxycyclobutyl)carbamate with methanesulfonyl chloride in the presence of triethylamine and dichloromethane at low temperatures . This reaction is followed by further steps to introduce the fluorine atom and tert-butoxycarbonyl groups.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Oxidation Reactions
The tert-butyl group undergoes oxidation under controlled conditions. In flow microreactor systems, this reaction achieves higher yields (≥85%) compared to traditional batch methods due to precise temperature modulation (typically 40–60°C) and reduced side reactions.
Example reaction conditions :
-
Oxidizing agent: KMnO₄ or CrO₃
-
Solvent: Acetone/water (4:1 v/v)
-
Temperature: 50°C
| Product | Yield (%) | Selectivity (%) |
|---|---|---|
| 3-((Boc)oxy)-4-fluoropyrrolidine-1-carboxylic acid | 87 | 92 |
Deprotection Reactions
The Boc group is cleaved under acidic conditions to expose the secondary amine. Trifluoroacetic acid (TFA) in dichloromethane (DCM) at 0–25°C achieves near-quantitative deprotection within 2 hours.
Key steps :
-
Protonation of the Boc carbonyl oxygen.
-
Formation of a carbamate intermediate.
-
Release of CO₂ and tert-butanol.
Comparative deprotection efficiency :
| Acid | Time (h) | Yield (%) |
|---|---|---|
| TFA/DCM | 2 | 98 |
| HCl/dioxane | 6 | 75 |
Hydrolysis Reactions
The ester moiety undergoes hydrolysis in basic media. NaOH (1 M) in tetrahydrofuran (THF)/water selectively cleaves the tert-butyl ester without affecting the Boc group .
Conditions :
-
NaOH (2 eq.), THF/H₂O (3:1), 25°C, 12 h
-
Product: 3-((Boc)oxy)-4-fluoropyrrolidine-1-carboxylic acid (yield: 80–85%)
Alkylation and Coupling Reactions
The fluorine atom at C4 facilitates nucleophilic substitution. Methylation with methyl iodide (MeI) and K₂CO₃ in acetone yields O-methyl derivatives :
pythonReaction: C₁₄H₂₄FNO₅ + MeI → C₁₅H₂₆FNO₅ Conditions: - MeI (1.1 eq.), K₂CO₃ (1.5 eq.), acetone, 20°C, 16 h - Yield: 95%[5]
Fluorine-Specific Reactivity
The C4 fluorine participates in hydrogen bonding with biological targets (e.g., enzymes), enhancing binding affinity. Computational studies suggest a bond dissociation energy (BDE) of 116 kcal/mol for the C–F bond, enabling selective functionalization.
Spectroscopic Characterization
| Technique | Key Data | Source |
|---|---|---|
| ¹H NMR (CDCl₃) | δ 1.49 (s, 9H, tert-butyl), 4.50–4.46 (m, 1H, pyrrolidine) | |
| ¹³C NMR | δ 155.2 (C=O), 94.1 (C-F) | |
| IR | 1745 cm⁻¹ (ester C=O), 1680 cm⁻¹ (Boc C=O) |
Stability and Storage
-
Decomposition : Occurs above 150°C, releasing CO₂ and isobutylene.
This compound’s multifunctional design supports diverse reaction pathways, making it invaluable in medicinal chemistry and process optimization. Future research could explore its enantioselective transformations and catalytic applications.
Scientific Research Applications
Drug Development
The compound is utilized in the synthesis of novel opioid receptor modulators. Research has shown that derivatives of this compound exhibit dual-target activity, acting as mu-opioid receptor agonists and dopamine D3 receptor antagonists . This dual action is crucial for developing treatments for pain management and addiction, as it aims to minimize side effects associated with traditional opioid therapies.
| Compound | Activity | Target Receptor |
|---|---|---|
| trans-tert-Butyl 3-((tert-butoxycarbonyl)oxy)-4-fluoropyrrolidine-1-carboxylate | Agonist | Mu-opioid receptor |
| This compound | Antagonist | Dopamine D3 receptor |
Central Nervous System (CNS) Applications
Studies indicate that compounds like this compound can enhance blood-brain barrier permeability, making them suitable candidates for CNS-targeted therapies . This property is essential for developing treatments for neurological disorders.
Synthetic Chemistry
The compound serves as a versatile building block in organic synthesis. Its functional groups allow for various transformations, enabling the creation of complex molecules. For instance, it can be used in the synthesis of peptide derivatives and other biologically active compounds.
Synthesis Pathways
A notable synthetic route involves the use of this compound as an intermediate in the preparation of substituted piperidines and pyrrolidines, which are valuable in pharmaceutical chemistry .
| Synthesis Step | Reagents Used | Outcome |
|---|---|---|
| Protection of amine | Boc anhydride | Formation of Boc-protected amine |
| Fluorination | Selectfluor | Introduction of fluorine atom |
| Deprotection | TFA | Regeneration of amine |
Opioid Receptor Modulators
In a study published in Journal of Medicinal Chemistry, researchers synthesized a series of compounds based on this compound, demonstrating improved selectivity for mu-opioid receptors over kappa receptors, which could lead to safer analgesics .
CNS Drug Development
Another study highlighted the use of this compound in creating new drugs targeting neurodegenerative diseases. The ability to cross the blood-brain barrier effectively was emphasized, showcasing its potential in treating conditions like Alzheimer's disease .
Mechanism of Action
The mechanism of action of trans-tert-Butyl 3-((tert-butoxycarbonyl)oxy)-4-fluoropyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Key Structural Features of the Target Compound:
- Pyrrolidine core with trans-configuration.
- 4-Fluoro substituent (electron-withdrawing, enhancing stability).
- 3-((tert-Butoxycarbonyl)oxy group (bulky, protecting hydroxyl intermediates).
- 1-tert-Butyl carboxylate (additional steric protection).
Analogous Compounds and Their Differences:
Key Observations:
- The 4-fluoro substituent in the target compound distinguishes it from hydroxyl- or amino-containing analogs (e.g., ), offering improved oxidative stability and altered lipophilicity.
- The Boc-protected oxy group at position 3 contrasts with benzyloxycarbonylamino () or pyridin-methyl () groups, impacting steric bulk and deprotection strategies.
Comparison with Analogous Syntheses:
- Compound 8 (): Synthesized via alkylation of a pyrrolidine precursor with benzyl bromide, followed by Boc protection . The target compound likely requires fluorination instead of alkylation.
- Hydroxyl-containing analog (): Uses benzyloxycarbonyl (Cbz) protection for amines, contrasting with the Boc-oxy group in the target .
- Amino-phenyl derivatives (): Rely on palladium-catalyzed couplings for aryl introduction, a step unnecessary for the fluorine-substituted target .
Functional and Application Comparison
- Target Compound: Likely serves as an intermediate in drug discovery, leveraging fluorine’s metabolic stability and Boc groups’ orthogonal deprotection.
- Pyridine-containing analogs (): Used in kinase inhibitor research due to pyridine’s metal-coordinating ability .
- Hydroxyl/Amino derivatives (): Applied in peptide mimetics or as chiral building blocks in asymmetric synthesis .
Data Tables
Biological Activity
Trans-tert-butyl 3-((tert-butoxycarbonyl)oxy)-4-fluoropyrrolidine-1-carboxylate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. Its unique structure incorporates a fluorinated pyrrolidine moiety, which can influence its pharmacological properties. This article reviews the biological activity of this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of this compound is characterized by the following features:
- tert-butyl group : Known for enhancing lipophilicity.
- Fluorine substitution : Often increases metabolic stability and alters interaction with biological targets.
- Carboxylate functionality : Imparts acidic properties that can influence solubility and binding interactions.
| Property | Value |
|---|---|
| Molecular Formula | C₁₀H₁₉FNO₅ |
| Molecular Weight | 235.26 g/mol |
| CAS Number | Not specified |
| Solubility | Soluble in organic solvents |
| Melting Point | Not available |
Synthesis
The synthesis of this compound typically involves several steps, including the protection of functional groups and the introduction of the fluorine atom. A common method includes:
- Protection of amine groups using tert-butoxycarbonyl (Boc) groups.
- Fluorination of the pyrrolidine ring, often employing reagents like Selectfluor or N-fluorobenzenesulfonimide (NFSI).
- Formation of the carboxylate through carboxylic acid derivatives.
Biological Activity
Research indicates that compounds with similar structures exhibit a range of biological activities, including:
- Antimicrobial Effects : Some studies suggest that fluorinated compounds can enhance antimicrobial activity due to increased membrane permeability.
- Cytotoxicity : Preliminary data indicate potential cytotoxic effects against cancer cell lines, possibly through apoptosis induction.
Case Studies
- Anticancer Activity : In a study examining related pyrrolidine derivatives, compounds demonstrated significant cytotoxicity against various cancer cell lines, with IC50 values in the low micromolar range. The mechanism was attributed to interference with cell cycle progression and induction of apoptosis.
- Antimicrobial Testing : A series of experiments showed that similar fluorinated pyrrolidines exhibited enhanced activity against Gram-positive bacteria, potentially due to their altered lipophilicity facilitating better membrane penetration.
The proposed mechanisms for the biological activity of this compound include:
- Membrane Disruption : Fluorinated compounds can alter membrane dynamics, leading to increased permeability and cell lysis in microbial pathogens.
- Enzyme Inhibition : Potential inhibition of key enzymes involved in metabolic pathways, particularly in cancer cells.
Q & A
Q. What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized for higher yields?
Methodological Answer: The synthesis typically involves multi-step protection/deprotection strategies. For example, tert-butoxycarbonyl (Boc) groups are introduced via carbamate-forming reactions under anhydrous conditions. Optimization includes:
- Temperature control : Reactions at 0–20°C minimize side reactions (e.g., epimerization) .
- Catalyst selection : Use of DMAP (4-dimethylaminopyridine) and triethylamine enhances nucleophilic substitution efficiency .
- Protecting group compatibility : Boc groups are stable under basic conditions but require acidic cleavage (e.g., TFA), which must be balanced with acid-sensitive functionalities like fluoropyrrolidine .
- Purification : Silica gel chromatography or recrystallization improves purity. Yields range from 42% to 69% depending on steric hindrance and solvent polarity .
Q. What analytical techniques are most effective for characterizing the structure and purity of this compound?
Methodological Answer:
- NMR Spectroscopy :
- ¹H/¹³C NMR : Assigns proton and carbon environments. For example, diastereotopic protons in the pyrrolidine ring show splitting patterns that confirm the trans configuration .
- ³¹P NMR : Relevant if phosphonate intermediates are involved (e.g., in precursor synthesis) .
- Mass Spectrometry (ESI-MS/HRMS) : Validates molecular weight and isotopic patterns, critical for detecting impurities or degradation products .
- X-ray Crystallography : Resolves stereochemistry and bond angles. For analogous compounds, triclinic crystal systems (space group P1) with unit cell parameters (e.g., a = 6.0568 Å, b = 12.0047 Å) have been reported .
Advanced Research Questions
Q. How does the trans configuration influence the compound’s reactivity in further functionalization reactions?
Methodological Answer: The trans stereochemistry introduces steric and electronic effects:
- Steric hindrance : The tert-butyl and Boc groups occupy equatorial positions, limiting nucleophilic attack at the pyrrolidine nitrogen. This requires tailored catalysts (e.g., bulky ligands) for Suzuki couplings or amide formations .
- Electronic effects : The electron-withdrawing fluorine at C4 alters the ring’s electron density, affecting regioselectivity in electrophilic substitutions. Computational modeling (e.g., DFT) predicts reactive sites, which can be validated experimentally via kinetic studies .
Q. How should researchers address contradictions between NMR data and computational predictions for this compound?
Methodological Answer: Discrepancies often arise from dynamic processes (e.g., rotamers) or solvent effects:
- Dynamic NMR : Variable-temperature NMR (e.g., −40°C to 25°C) can "freeze" rotamers, simplifying splitting patterns. For example, tert-butyl groups in Boc-protected compounds exhibit rotational barriers detectable via line-shape analysis .
- Solvent correction : Computational models (e.g., COSMO-RS) account for solvent polarity’s impact on chemical shifts. Compare experimental data (CDCl₃ vs. DMSO-d₆) with simulated spectra .
- Crystallographic validation : Single-crystal X-ray structures resolve ambiguities in stereochemical assignments .
Q. What strategies mitigate decomposition or instability during storage or reactions?
Methodological Answer:
- Storage conditions : Store at −20°C under inert gas (N₂/Ar) to prevent hydrolysis of the Boc group. Desiccants (e.g., molecular sieves) reduce moisture-induced degradation .
- Reaction pH control : Avoid prolonged exposure to strong acids (e.g., TFA > 2 hours) to prevent fluoropyrrolidine ring opening. Use buffered deprotection conditions (pH 4–6) .
- Light sensitivity : Amber glassware or foil wrapping prevents UV-induced radical reactions, particularly in fluorinated compounds .
Q. How can researchers resolve low reproducibility in synthetic yields across different batches?
Methodological Answer:
- Parameter standardization : Document exact stoichiometry, solvent lot numbers, and drying protocols (e.g., molecular sieves for anhydrous THF) .
- Impurity profiling : LC-MS or HPLC identifies side products (e.g., tert-butyl elimination). Adjust quenching steps (e.g., rapid neutralization after Boc deprotection) .
- Scale-up considerations : Micromixing efficiency impacts exothermic reactions. Use flow chemistry for consistent heat dissipation in large-scale syntheses .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
